5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that contains a thiazole ring, an oxazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves the formation of the thiazole and oxazole rings followed by the introduction of the carboxamide group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole and oxazole rings. The carboxamide group is then introduced through a reaction with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents and catalysts are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the thiazole or oxazole rings .
Scientific Research Applications
5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for its use in the development of advanced materials such as sensors and catalysts.
Biological Research: The compound is investigated for its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-1,3-thiazole-2-carboxamide
- 5-phenyl-1,2-oxazole-3-carboxamide
- N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
Uniqueness
5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of both thiazole and oxazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H9N3O2S |
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Molecular Weight |
271.30 g/mol |
IUPAC Name |
5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H9N3O2S/c17-12(15-13-14-6-7-19-13)10-8-11(18-16-10)9-4-2-1-3-5-9/h1-8H,(H,14,15,17) |
InChI Key |
WUOZAUZQRFYFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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